1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one
Description
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one is a fluorinated enone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 4-methoxyphenyl group at position 1, a hydroxyl group at position 3, and a trifluoromethyl (-CF₃) group at position 4 (Figure 1). The methoxy substituent (-OCH₃) on the aromatic ring contributes electron-donating effects, influencing electronic distribution and reactivity. The hydroxyl group enables hydrogen bonding, which impacts solubility and crystallinity, while the -CF₃ group enhances thermal stability and lipophilicity .
Properties
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-4-(4-methoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRSNPVYBZKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a trifluoromethyl ketone under basic conditions. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)-3-oxo-4,4,4-trifluoro-2-butene-1-one.
Reduction: 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Ethylphenyl)-4,4,4-trifluoro-3-hydroxy-2-buten-1-one (CAS 885043-36-7)
This compound replaces the methoxy group with an ethyl (-CH₂CH₃) substituent on the phenyl ring. Key differences include:
- Electronic Effects : The ethyl group is electron-neutral compared to the electron-donating methoxy group, altering the compound’s resonance and dipole moments. This may reduce polarity and hydrogen-bonding capacity .
- Solubility: The methoxy derivative is expected to exhibit higher solubility in polar solvents (e.g., ethanol, acetone) due to its ability to participate in hydrogen bonding as both donor (via -OH) and acceptor (via -OCH₃). The ethyl analog likely favors nonpolar solvents.
- Thermal Stability : The -CF₃ group in both compounds enhances thermal resistance, but the methoxy group may introduce steric hindrance, slightly reducing melting points compared to the ethyl variant.
5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5) Undecane
The absence of the -CF₃ and hydroxyl groups eliminates hydrogen-bonding capacity, resulting in lower crystallinity and higher volatility. Its heterocyclic structure may confer distinct reactivity in cyclization or nucleophilic addition reactions .
Hydrogen-Bonding Patterns in Analogous Hydroxyketones
Compounds with hydroxyl and ketone groups, such as 3-hydroxyflavonones, exhibit intramolecular hydrogen bonds (O-H···O=C), stabilizing planar conformations. In contrast, 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one may form intermolecular hydrogen bonds (O-H···OCH₃ or O-H···F), leading to layered crystal structures. Graph set analysis (e.g., Etter’s rules) could differentiate these motifs from non-fluorinated analogs .
Data Table: Structural and Property Comparison
| Compound Name | Molecular Formula | Substituent (R) | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Capacity |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one | C₁₁H₉F₃O₃ | -OCH₃ | 258.18 | -OH, -CF₃, α,β-unsaturated ketone | High (intermolecular) |
| 1-(4-Ethylphenyl)-4,4,4-trifluoro-3-hydroxy-2-buten-1-one | C₁₂H₁₁F₃O₂ | -CH₂CH₃ | 244.21 | -OH, -CF₃, α,β-unsaturated ketone | Moderate (limited to -OH) |
| 5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5) Undecane | C₁₆H₂₁NO₂ | -OCH₃ | 275.35 | Spiro ether-amine, methoxyphenyl | Low |
Biological Activity
1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one, also known as 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-buten-1-one
- Molecular Formula : C11H9F3O3
- Molecular Weight : 256.19 g/mol
- Physical State : Solid
- Melting Point : 57 °C
- Boiling Point : 309 °C at 760 mmHg
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The trifluoromethyl group in the structure is believed to enhance lipophilicity and membrane penetration, contributing to its antimicrobial efficacy.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This mechanism is similar to that of celecoxib, a well-known COX-2 inhibitor used for pain relief .
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases .
The proposed mechanisms through which 1-(4-Methoxyphenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one exerts its biological effects include:
- Inhibition of COX Enzymes : Reducing the synthesis of prostaglandins involved in inflammation.
- Scavenging Free Radicals : Neutralizing reactive oxygen species (ROS) that contribute to oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of the compound were tested against standard bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Response
A study involving animal models showed that administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. This aligns with its proposed mechanism as a COX inhibitor .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | (2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-buten-1-one |
| Molecular Formula | C11H9F3O3 |
| Melting Point | 57 °C |
| Boiling Point | 309 °C at 760 mmHg |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory Activity | Inhibits COX enzymes |
| Antioxidant Activity | Scavenges free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
